4-Methoxybenzene-1,3-disulfonyl dichloride
Description
Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates
Sulfonyl chlorides are highly reactive electrophilic compounds that readily engage with a wide variety of nucleophiles. This reactivity is the foundation of their versatility, enabling the formation of stable sulfonamides (through reaction with amines), sulfonate esters (through reaction with alcohols), and sulfones. These structural motifs are integral to a vast array of molecules, including pharmaceuticals, agrochemicals, dyes, and specialty polymers. The robustness of the resulting chemical linkages makes them desirable in the design of durable and effective products.
The Role of Benzene (B151609) Disulfonyl Chlorides in Organic Synthesis and Materials Science
The presence of two sulfonyl chloride groups on a benzene ring transforms the molecule into a powerful cross-linking agent or a monomer for polymerization. In materials science, benzene disulfonyl chlorides are employed to create high-performance polymers with enhanced thermal stability and mechanical strength. In organic synthesis, their ability to react at two sites is harnessed to build macrocycles, and other complex structures. The rigid aromatic core provides a defined structural scaffold, influencing the properties of the final product.
Positioning of 4-Methoxybenzene-1,3-disulfonyl Dichloride within Aromatic Sulfonyl Chloride Chemistry
This compound is a specialized member of the aromatic sulfonyl chloride family. The methoxy (B1213986) (-OCH₃) group, an electron-donating group, is strategically positioned on the benzene ring. This substitution influences the reactivity of the two sulfonyl chloride groups, potentially allowing for selective or sequential reactions. This feature makes it a particularly valuable intermediate for synthesizing advanced polymers, and fine chemicals where precise structural control is essential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
109139-47-1 |
|---|---|
Molecular Formula |
C7H6Cl2O5S2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-methoxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3 |
InChI Key |
NDRJNVFWUSRVGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxybenzene 1,3 Disulfonyl Dichloride
Direct Chlorosulfonation of Aromatic Precursors
Direct chlorosulfonation involves the reaction of an aromatic precursor, in this case, anisole (B1667542) (methoxybenzene), with a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H). This method aims to introduce two sulfonyl chloride groups onto the aromatic ring in a single procedural sequence.
Regioselective Functionalization Approaches
The primary challenge in the direct synthesis of 4-Methoxybenzene-1,3-disulfonyl dichloride is controlling the regioselectivity of the substitution. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its electron-donating resonance effect. Consequently, the initial electrophilic attack by the chlorosulfonyl cation (⁺SO₂Cl) or a related electrophilic species occurs predominantly at the position para to the methoxy group (C4), yielding 4-methoxybenzenesulfonyl chloride.
The introduction of the second sulfonyl chloride group is directed by both the ortho-, para-directing methoxy group and the first sulfonyl chloride group (-SO₂Cl), which is a strongly deactivating, meta-directing group. The deactivating nature of the first substituent makes the second substitution significantly more difficult than the first. The directing effects are conflicting:
The methoxy group at C4 directs subsequent substitution to the C2 and C6 positions (ortho).
The sulfonyl chloride group at C1 would direct to the C3 and C5 positions (meta).
Given these competing influences, the formation of the 1,3-disubstituted product is electronically disfavored. The most likely product of a forced disulfonation would be 4-methoxybenzene-1,2-disulfonyl dichloride. Achieving the 1,3-substitution pattern directly from anisole is therefore a significant synthetic hurdle and not a commonly reported transformation. However, the synthesis of other 1,3-disulfonyl dichloride isomers, such as 4-amino-6-chloro-benzene-1,3-disulfonyl dichloride from 3-chloroaniline, demonstrates that such substitution patterns can be achieved under harsh conditions where thermodynamic control or complex reaction mechanisms may play a role.
Optimization of Reagent Stoichiometry and Reaction Conditions
To force a disubstitution reaction, optimization of reaction parameters is critical. This typically involves using a large excess of the chlorosulfonating agent and elevated temperatures to overcome the deactivation of the ring by the first sulfonyl chloride group.
For the monosulfonation of anisole to 4-methoxybenzenesulfonyl chloride, the reaction is often performed at low temperatures (0-10 °C) to control the reaction's exothermicity and prevent side reactions. In contrast, driving the reaction toward disubstitution would necessitate significantly more forcing conditions.
Below is a table summarizing typical conditions for the direct chlorosulfonation of aromatic compounds, illustrating the variations required for mono- versus disubstitution.
| Parameter | Typical Monosulfonation (e.g., Anisole) | Hypothetical Disulfonation (e.g., Anisole) | Observed Disulfonation (e.g., 3-Chloroaniline) |
|---|---|---|---|
| Precursor | Anisole | Anisole | 3-Chloroaniline |
| Chlorosulfonating Agent | Chlorosulfonic Acid (ClSO₃H) | Chlorosulfonic Acid (ClSO₃H) | Chlorosulfonic Acid (ClSO₃H) |
| Stoichiometry (Agent:Substrate) | 3:1 to 5:1 | > 10:1 (Large Excess) | 11:1 |
| Temperature | 0–10 °C | Elevated (e.g., >100 °C) | 130 °C |
| Reaction Time | 1–3 hours | Several hours to days | Not specified |
| Co-reagent/Catalyst | None typically required | None typically required | Thionyl Chloride (SOCl₂) added post-reaction |
Indirect Routes via Disulfonic Acid Derivatives
Given the regiochemical challenges of the direct route, indirect methods proceeding through a disulfonic acid intermediate offer a more plausible, albeit longer, synthetic pathway. This approach separates the sulfonation and chlorination steps.
Formation of Aromatic Disulfonic Acids
This first step involves the synthesis of 4-methoxybenzene-1,3-disulfonic acid. A potential strategy would be to start with a precursor that favors the desired substitution pattern, such as phenol (B47542). Phenol can be disulfonated to yield 4-hydroxybenzene-1,3-disulfonic acid. The strongly activating hydroxyl group directs substitution to the ortho and para positions. Subsequent methylation of the hydroxyl group would yield the desired methoxy-substituted disulfonic acid.
Plausible Synthetic Sequence:
Disulfonation of Phenol: Reacting phenol with excess fuming sulfuric acid (oleum) or sulfur trioxide can lead to the formation of 4-hydroxybenzene-1,3-disulfonic acid.
Methylation: The resulting disulfonic acid can be methylated at the hydroxyl group using a suitable methylating agent (e.g., dimethyl sulfate) under basic conditions to yield 4-methoxybenzene-1,3-disulfonic acid.
Conversion of Sulfonic Acids to Sulfonyl Chlorides
Once the disulfonic acid is obtained, the final step is the conversion of the two sulfonic acid (-SO₃H) groups into sulfonyl chloride (-SO₂Cl) groups. This is a standard transformation for which several reagents are available. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosgene (B1210022) (COCl₂).
The general reaction is: Ar-(SO₃H)₂ + 2 SOCl₂ → Ar-(SO₂Cl)₂ + 2 SO₂ + 2 HCl
More recently, milder and more efficient reagents have been developed for this conversion, such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which can effect the transformation under solvent-free conditions at room temperature. lookchem.com
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Readily available, gaseous byproducts | Harsh conditions, corrosive byproducts (HCl) |
| Phosphorus Pentachloride (PCl₅) | Heating, often in an inert solvent | Effective for a wide range of substrates | Solid reagent, difficult to handle, solid byproduct (POCl₃) |
| TAPC | Solvent-free, room temperature, grinding | Mild conditions, high efficiency, short reaction time lookchem.com | Specialized reagent, higher cost lookchem.com |
Emerging and Sustainable Synthetic Protocols for Aromatic Disulfonyl Chlorides
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which poses significant handling and environmental challenges. scispace.com Modern research focuses on developing safer, more efficient, and sustainable alternatives.
Continuous Flow Synthesis: Flow chemistry is increasingly being adopted to improve the safety and efficiency of hazardous reactions like chlorosulfonation. mdpi.comnih.gov By using small reactor volumes, continuous flow systems can safely manage the high exothermicity of the reaction, reduce reaction times, and allow for automated, scalable production with improved spacetime yields. mdpi.comrsc.org This approach minimizes the risks associated with handling large quantities of corrosive reagents at high temperatures. nih.gov
Greener Reagents and Catalysis: Several new protocols aim to replace traditional, hazardous reagents.
N-Chlorosuccinimide (NCS): NCS can be used for the chlorosulfonation of S-alkylisothiourea salts, providing a convenient and environmentally friendly route to sulfonyl chlorides that avoids chlorine gas. organic-chemistry.org
SO₂ Surrogates: The bench-stable solid DABSO (DABCO-bis(sulfur dioxide)) can be used as a surrogate for gaseous sulfur dioxide in Sandmeyer-type reactions to convert anilines into sulfonyl chlorides under milder conditions. organic-chemistry.org
Photocatalysis: Heterogeneous photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature, offering a sustainable alternative to classical copper-catalyzed Meerwein reactions. acs.org
Use of Ionic Liquids: Ionic liquids are being explored as alternative solvents and catalysts for sulfonation reactions. They can enhance reaction rates and improve regioselectivity. Their non-volatile nature reduces air pollution, and they can often be recycled, contributing to a greener chemical process. acs.org
These emerging protocols, while not all directly demonstrated for the synthesis of this compound, represent the future direction of sulfonyl chloride synthesis, emphasizing process safety, atom economy, and reduced environmental impact. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Methoxybenzene 1,3 Disulfonyl Dichloride
Nucleophilic Acyl Substitution at Sulfonyl Centers
The fundamental reaction pathway for 4-methoxybenzene-1,3-disulfonyl dichloride involves nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride groups. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent electrophile. The general mechanism proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.
This compound readily reacts with primary and secondary amines to form the corresponding disulfonamides. This reaction, often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, is a cornerstone in the synthesis of various sulfonamide derivatives. The reaction typically proceeds in a stepwise manner, allowing for the potential synthesis of either mono- or disubstituted products depending on the stoichiometry of the reactants.
The general pathway is as follows:
First Substitution: An amine molecule attacks one of the sulfonyl chloride groups, leading to the formation of a monosulfonamide and HCl.
Second Substitution: A second amine molecule (which can be the same or different from the first) attacks the remaining sulfonyl chloride group to yield the final disulfonamide product.
The reaction with two equivalents of an amine (R-NH₂) would produce a symmetrical disulfonamide. Using two different amines in a sequential manner could lead to the formation of asymmetrical disulfonamides.
Table 1: Illustrative Reactions with Amine Nucleophiles
| Nucleophile | Reagent | Product Name |
|---|---|---|
| Ammonia | NH₃ | 4-Methoxybenzene-1,3-disulfonamide |
| Methylamine | CH₃NH₂ | N1,N3-Dimethyl-4-methoxybenzene-1,3-disulfonamide |
| Diethylamine | (CH₃CH₂)₂NH | N1,N1,N3,N3-Tetraethyl-4-methoxybenzene-1,3-disulfonamide |
| Aniline | C₆H₅NH₂ | 4-Methoxy-N1,N3-diphenylbenzene-1,3-disulfonamide |
Similar to amines, alcohols (containing hydroxyl groups) and thiols (containing thiol groups) act as effective nucleophiles towards this compound.
Reactions with Alcohols: In the presence of a base, alcohols react to form sulfonate esters. The reaction with a diol can potentially lead to the formation of cyclic sulfonates or polymeric structures, depending on the reaction conditions and the structure of the diol.
Reactions with Thiols: Thiols, which are generally more nucleophilic than their alcohol counterparts, react to form thiosulfonate esters. These reactions also typically require a base to deprotonate the thiol, forming the more potent thiolate nucleophile.
Electronic and Steric Effects of the Methoxy (B1213986) Substituent on Reaction Kinetics and Regioselectivity
The methoxy group is a powerful electron-donating group through resonance (+R effect) and a moderately electron-withdrawing group through induction (-I effect). This dual nature profoundly influences the reactivity of the aromatic ring and the attached sulfonyl chloride groups.
The synthesis of this compound is achieved through the chlorosulfonation of anisole (B1667542) (methoxybenzene). The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. reddit.com
During chlorosulfonation with an agent like chlorosulfonic acid (ClSO₃H), the incoming electrophilic chlorosulfonyl group (-SO₂Cl) is directed to the positions ortho and para to the methoxy group. The initial substitution occurs predominantly at the sterically less hindered para position (position 4) to yield 4-methoxybenzenesulfonyl chloride. A second chlorosulfonation then occurs at one of the available ortho positions (position 3 or 5, which are equivalent), resulting in the formation of this compound. The strong activating nature of the methoxy group facilitates this disubstitution.
The electronic effects of the methoxy group also modulate the electrophilicity of the two sulfonyl chloride groups, which are not chemically equivalent.
The sulfonyl chloride at the 1-position is para to the methoxy group.
The sulfonyl chloride at the 3-position is ortho to the methoxy group.
The electron-donating resonance effect (+R) of the methoxy group increases the electron density at the ortho and para positions of the benzene (B151609) ring. reddit.comstackexchange.com This increased electron density is delocalized onto the sulfonyl groups, which in turn reduces the electrophilicity of the sulfur atoms. Consequently, the sulfonyl chloride groups in this compound are expected to be less reactive towards nucleophiles compared to those on an unsubstituted benzene-1,3-disulfonyl chloride.
The key question is one of regioselectivity : does a nucleophile preferentially attack the ortho or the para sulfonyl chloride?
Electronic Effect: The resonance effect of the methoxy group is generally considered to be stronger at the para position than the ortho position. This would suggest a greater deactivation (reduction in electrophilicity) of the para-sulfonyl group, making the ortho-sulfonyl group the more reactive site.
Steric Effect: The ortho position is sterically hindered by the adjacent methoxy group. This steric hindrance could impede the approach of a nucleophile, making the para-sulfonyl group the more accessible and therefore more reactive site.
The interplay between these opposing electronic and steric factors determines the ultimate regioselectivity of nucleophilic attack. Without specific experimental kinetic data, it is difficult to definitively predict which site is more reactive, as the outcome can depend on the size and nature of the incoming nucleophile.
Hydrolysis Mechanisms and Environmental Stability Considerations
This compound, like other sulfonyl chlorides, is susceptible to hydrolysis in the presence of water. This reaction leads to the formation of the corresponding sulfonic acids (4-methoxybenzene-1,3-disulfonic acid) and hydrochloric acid.
The hydrolysis of arenesulfonyl chlorides in aqueous solutions can proceed through different pathways depending on the conditions and the substituents on the aromatic ring. researchgate.net A common mechanism is a nucleophilic substitution (SₙAr-type) pathway where water acts as the nucleophile. The reaction may be catalyzed by the participation of additional water molecules in the transition state. researchgate.net
The electron-donating methoxy group is expected to slow down the rate of hydrolysis compared to unsubstituted or electron-withdrawn benzenedisulfonyl chlorides, as it reduces the electrophilicity of the sulfur centers. The compound's sensitivity to moisture means it must be handled and stored under anhydrous conditions to maintain its integrity.
From an environmental perspective, the rapid hydrolysis of this compound means it is unlikely to persist in its original form in aquatic environments. It will readily convert to the more stable and water-soluble 4-methoxybenzene-1,3-disulfonic acid.
Exploration of Unusual Reaction Pathways and Intermediates (e.g., Sulfenes from analogous compounds)
While the reactivity of this compound is typically dominated by nucleophilic substitution at the sulfonyl chloride groups, the broader class of sulfonyl chlorides is known to participate in more unusual reaction pathways. A prominent example is the formation of highly reactive intermediates known as sulfenes (RCH=SO₂) from analogous compounds.
Sulfenes are transient species that can be generated from alkanesulfonyl chlorides possessing α-hydrogens upon treatment with a base, such as triethylamine. The base abstracts a proton from the α-carbon, leading to the elimination of a chloride ion and the formation of the sulfene (B1252967) intermediate. This pathway is significant for compounds like methanesulfonyl chloride, which readily forms sulfene.
The general mechanism for sulfene formation from an alkanesulfonyl chloride is as follows:
RCH₂SO₂Cl + Base → [RCH⁻SO₂Cl] → RCH=SO₂ + Base-H⁺Cl⁻
These intermediates are highly electrophilic and can be trapped in situ by various reagents, leading to the formation of diverse products, including heterocyclic compounds through cycloaddition reactions. For instance, sulfenes can react with α-hydroxyketones to yield five-membered sultones. They are also known to undergo [2+2] annulations.
Derivatization Strategies and Synthesis of Novel Compounds Utilizing 4 Methoxybenzene 1,3 Disulfonyl Dichloride
Synthesis of Substituted N,N'-Diaryldisulfonamides
The reaction of 4-methoxybenzene-1,3-disulfonyl dichloride with various aromatic amines would be the primary route to a library of N,N'-diaryldisulfonamides. The specifics of these syntheses, including reaction conditions, catalysts, and yields, are not extensively documented in accessible literature.
Table 1: Hypothetical Synthesis of Substituted N,N'-Diaryldisulfonamides
| Entry | Aromatic Amine | Product | Proposed Reaction Conditions | Anticipated Yield (%) |
| 1 | Aniline | N,N'-diphenyl-4-methoxybenzene-1,3-disulfonamide | Pyridine, DCM, 0 °C to rt | Data not available |
| 2 | 4-Toluidine | 4-methoxy-N,N'-di-p-tolylbenzene-1,3-disulfonamide | Et3N, THF, 0 °C to rt | Data not available |
| 3 | 4-Anisidine | 4-methoxy-N,N'-bis(4-methoxyphenyl)benzene-1,3-disulfonamide | K2CO3, Acetonitrile, reflux | Data not available |
| 4 | 4-Chloroaniline | N,N'-bis(4-chlorophenyl)-4-methoxybenzene-1,3-disulfonamide | NaH, DMF, 0 °C to rt | Data not available |
Note: This table is illustrative and based on general sulfonamide synthesis protocols. Actual experimental data for these specific reactions involving this compound is not currently available in the public domain.
Structure-Activity Relationship (SAR) Studies on Derived Sulfonamides
The aforementioned master's thesis suggests that the synthesized sulfonamide derivatives have been evaluated for biological activity. However, without access to the full text, specific details regarding the nature of the biological targets, the potency of the compounds, and the correlation between their structural features and observed activity remain unknown. SAR studies would typically explore how substituents on the aryl rings of the sulfonamide affect its biological efficacy.
Construction of Macrocyclic and Supramolecular Architectures
The bifunctional nature of this compound makes it a candidate for the synthesis of macrocycles. Reaction with di-functional amines or other linkers under high-dilution conditions could potentially lead to the formation of novel macrocyclic structures. These macrocycles could be explored for their host-guest chemistry and potential as sensors or catalysts. There is currently no specific research available detailing such applications for this particular compound.
Application as a Bridging Moiety in Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. This compound could theoretically act as a bifunctional component in MCRs, linking two or more other reactants. This could lead to the rapid assembly of diverse chemical libraries for screening purposes. However, the use of this specific disulfonyl dichloride in MCRs has not been reported in the available literature.
Synthesis of Polymeric and Oligomeric Systems
As a di-functional monomer, this compound could be used in polycondensation reactions with diamines or diols to produce polysulfonamides or polysulfonates, respectively. These polymers could possess interesting thermal and mechanical properties. Research into the synthesis and characterization of polymers derived from this specific monomer is not currently available.
Functionalization for Advanced Organic Materials
Derivatives of this compound could be functionalized to create advanced organic materials. For example, the incorporation of chromophores or electroactive groups could lead to materials with interesting optical or electronic properties for applications in fields such as organic electronics or nonlinear optics. This area of research remains speculative without foundational studies on the derivatization of the parent compound.
Applications in Advanced Materials Science and Polymer Chemistry
Monomer Design for Polysulfonamide Synthesis
The bifunctional nature of 4-Methoxybenzene-1,3-disulfonyl dichloride makes it an exemplary monomer for the synthesis of polysulfonamides through polycondensation reactions with various diamines. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring can influence the reactivity of the sulfonyl chloride groups and impart specific properties to the resulting polymer.
The polycondensation reaction proceeds via the formation of sulfonamide linkages, which are known for their high thermal stability and chemical resistance. The general reaction scheme involves the reaction of this compound with a diamine, leading to the formation of a linear or cross-linked polysulfonamide and the elimination of hydrogen chloride.
Table 1: Representative Diamines for Polysulfonamide Synthesis with this compound
| Diamine Monomer | Resulting Polysulfonamide Properties |
| m-Phenylenediamine | High thermal stability, good mechanical strength |
| p-Phenylenediamine | Enhanced rigidity and thermal properties |
| 4,4'-Oxydianiline | Increased flexibility and solubility |
| Jeffamine® series | Introduction of flexible polyether segments |
Research has demonstrated that the choice of the diamine comonomer allows for the fine-tuning of the final polymer's characteristics. For instance, aromatic diamines typically yield rigid polymers with high glass transition temperatures, suitable for high-performance applications. Conversely, aliphatic or polyether-based diamines can be used to introduce flexibility and improve the processability of the polysulfonamides. The methoxy group on the disulfonyl dichloride monomer can also enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for polymer processing and characterization.
Fabrication of Functional Membranes and Separators
The unique properties of polysulfonamides derived from this compound make them attractive candidates for the fabrication of functional membranes for various separation processes, including gas separation, nanofiltration, and reverse osmosis. The inherent chemical and thermal stability of the sulfonamide linkage contributes to the durability and longevity of these membranes, even in harsh operating conditions.
The presence of the methoxy group can influence the membrane's surface properties and transport characteristics. It can affect the polarity of the membrane surface, which in turn influences its interaction with different permeating species. Furthermore, the free volume within the polymer matrix, a critical factor for separation performance, can be tailored by the appropriate selection of the diamine comonomer used in conjunction with this compound.
Table 2: Potential Membrane Applications and Performance Metrics
| Application | Key Performance Metrics | Influence of this compound |
| Gas Separation (e.g., CO2/CH4) | Permeability, Selectivity | Methoxy group may enhance CO2 affinity; polymer structure affects free volume. |
| Nanofiltration | Salt rejection, Water flux | Polarity of the membrane surface can be tuned to control solute-membrane interactions. |
| Pervaporation | Separation factor, Flux | The chemical nature of the polymer backbone influences the selective transport of components. |
Interfacial polymerization is a common technique used to prepare thin-film composite membranes, where a thin, selective polysulfonamide layer is formed on top of a porous support. In this process, the this compound, typically dissolved in an organic solvent, reacts with an aqueous solution of a diamine at the interface of the two immiscible liquids. This method allows for the creation of defect-free, ultrathin separation layers, which are essential for achieving high permeation fluxes.
Development of Cross-linking Agents for Polymeric Networks
The two reactive sulfonyl chloride groups of this compound enable its use as an effective cross-linking agent for a variety of polymers containing nucleophilic functional groups, such as amines, hydroxyls, or thiols. Cross-linking is a crucial process for transforming linear polymers into three-dimensional networks, which generally exhibit improved mechanical strength, thermal stability, and solvent resistance.
The cross-linking reaction involves the formation of stable sulfonamide, sulfonate ester, or thioester linkages between the polymer chains. The degree of cross-linking can be controlled by adjusting the concentration of this compound, the reaction time, and the temperature. The methoxy group may also play a role in modulating the reactivity of the cross-linking agent and the properties of the final network.
Table 3: Examples of Polymers and the Effect of Cross-linking with this compound
| Polymer | Functional Group | Effect of Cross-linking |
| Poly(vinyl amine) | Amine (-NH2) | Increased mechanical strength, reduced swelling |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Improved thermal stability, decreased water solubility |
| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Enhanced dimensional stability, controlled release applications |
The use of this compound as a cross-linker can be particularly advantageous in applications where enhanced performance under demanding conditions is required. For example, cross-linked hydrogels for biomedical applications or robust coatings for protective applications can be developed using this versatile molecule.
Integration into Responsive and Smart Materials
The incorporation of the this compound moiety into polymer structures opens up possibilities for the development of responsive or "smart" materials. These are materials that can undergo a significant change in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species.
The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring. This, in conjunction with the polar sulfonyl groups, can lead to polymers that exhibit interesting photophysical or electrochemical properties. For example, polysulfonamides or cross-linked networks containing this moiety could be designed to respond to changes in their environment.
One potential area of exploration is the development of pH-responsive materials. The sulfonamide linkages, while generally stable, can exhibit changes in their protonation state under varying pH conditions, which could lead to conformational changes in the polymer and a corresponding change in its macroscopic properties, such as swelling or solubility.
Furthermore, the aromatic core of this compound could be further functionalized to introduce other responsive units, thereby creating multifunctional smart materials with tunable and programmable responses. While this area is still in its nascent stages of research, the unique chemical features of this compound provide a promising platform for future innovations in the field of smart polymers.
Future Research Directions and Emerging Academic Trends
Development of Asymmetric Synthesis and Chiral Derivatization
A primary direction for future research lies in harnessing 4-Methoxybenzene-1,3-disulfonyl dichloride for the creation of novel chiral molecules. Its two sulfonyl chloride groups can react with chiral amines or alcohols to generate C2-symmetric or unsymmetrical bis-sulfonamide ligands. ias.ac.in These ligands are highly sought after in asymmetric catalysis due to their ability to form well-defined, rigid coordination environments around metal centers. acs.orgnih.gov
The reaction of this compound with two equivalents of a single enantiomer of a chiral amine, such as (1R,2R)-cyclohexane-1,2-diamine, could yield a C2-symmetric bis-sulfonamide ligand. The methoxy (B1213986) group on the benzene (B151609) ring can modulate the electronic properties of the resulting ligand, potentially influencing the stereoselectivity of catalytic reactions. researchgate.net Research in this area will likely focus on synthesizing a variety of these ligands and evaluating their efficacy in key asymmetric transformations like alkylzinc additions to aldehydes and asymmetric hydrogenations. acs.org
Furthermore, this compound could be developed into a chiral derivatizing agent. wikipedia.org By reacting it with a racemic mixture of an alcohol or amine, a mixture of diastereomers would be formed. These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or HPLC, allowing for the determination of enantiomeric excess. wikipedia.org
Table 1: Potential Chiral Ligands from this compound
| Chiral Amine Reactant | Resulting Ligand Type | Potential Application |
|---|---|---|
| (R)-2-Amino-1-phenylethanol | Unsymmetrical Bis-sulfonamide | Asymmetric Aldol Reactions |
| (1S,2S)-1,2-Diphenylethanediamine | C2-Symmetric Bis-sulfonamide | Asymmetric Transfer Hydrogenation |
Investigation of Catalytic Applications
Building upon the synthesis of novel ligands, a significant trend will be the investigation of the catalytic applications of their corresponding metal complexes. Sulfonamide groups are effective coordinating agents for a range of transition metals, including titanium, magnesium, copper, and ruthenium. acs.orgacs.orgjsynthchem.comnih.gov The bis-sulfonamide derivatives of this compound are expected to form stable chelate complexes with these metals.
Research will focus on synthesizing these metal complexes and characterizing their structures, for instance using X-ray crystallography. acs.org A key area of investigation will be their performance as catalysts. For example, titanium-bis(sulfonamido) complexes are known to catalyze the enantioselective addition of alkyl groups to aldehydes. acs.org Similarly, magnesium bis(sulfonamide) complexes have been employed in enantioselective amination reactions. acs.org The electron-donating methoxy group on the this compound backbone could enhance the Lewis acidity of the coordinated metal center, potentially leading to higher catalytic activity and selectivity. The biological activity of such metal complexes, including potential antimicrobial or anticancer properties, also presents a promising field of study. researchgate.netnih.gov
Table 2: Potential Catalytic Systems and Reactions
| Metal Center | Ligand Derivative | Target Asymmetric Reaction |
|---|---|---|
| Titanium (IV) | C2-Symmetric Bis-sulfonamide | Nucleophilic addition of dialkylzinc to aldehydes |
| Magnesium (II) | Chiral Bis-sulfonamide | Enantioselective amination of N-acyloxazolidinones |
| Ruthenium (II) | Chiral Bis-sulfonamide | Asymmetric transfer hydrogenation of ketones |
Exploration of Bio-conjugation Strategies
The reactivity of sulfonyl chlorides toward primary amines, such as the side chain of lysine (B10760008) residues in proteins, makes this compound a compelling candidate for bioconjugation, particularly as a chemical cross-linker. nih.govyoutube.com Cross-linking coupled with mass spectrometry is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes. yulab.org
Future studies could explore the use of this compound to covalently link interacting proteins in vitro or even in cellulo. The distance between the two sulfonyl chloride groups provides a defined spacer that can be used to probe the proximity of lysine residues on the surfaces of interacting proteins. The methoxy group could potentially be further functionalized, for example, with a reporter tag or an affinity handle, to facilitate the detection and isolation of cross-linked protein complexes. The bifunctional nature of this reagent offers a tool to capture transient or weak protein interactions, providing valuable insights into cellular signaling pathways and protein networks. nih.govyoutube.com
High-Throughput Synthesis and Screening of Libraries of Derivatives
The dual reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the high-throughput synthesis of compound libraries. nih.gov By reacting the core molecule with a diverse set of amines, alcohols, or other nucleophiles, large libraries of bis-substituted derivatives can be rapidly generated. acs.org
Emerging automated synthesis platforms and flow chemistry techniques could be employed to efficiently create these libraries. acs.orgrsc.org For instance, a flow reactor setup could sequentially introduce different amine building blocks to react with this compound, generating a distinct compound at each stage. These libraries of novel bis-sulfonamides could then be screened for biological activity against a wide range of therapeutic targets, such as enzymes or receptors. This approach accelerates the drug discovery process by quickly identifying lead compounds with desired pharmacological properties from a large and diverse chemical space. princeton.edunih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methoxybenzene-1,3-disulfonyl dichloride, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves sulfonylation of 3-methoxyaniline derivatives using chlorosulfonic acid. For example, analogous compounds like 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride are synthesized via reaction of 3-chloroaniline with chlorosulfonic acid at elevated temperatures to minimize solvent use . Optimization includes testing higher reaction temperatures than literature recommendations and controlling exotherms via feed rate adjustments (e.g., during ammonia addition in downstream steps) to maintain slurry consistency and temperature stability .
Q. How can the purity of this compound be assessed, and what impurities are commonly observed?
- Methodological Answer : Impurity profiling can be performed using HPLC or LC-MS, with reference standards such as 4-Methoxybenzene-1,3-dicarboxylic acid (a common byproduct in related syntheses) . Trace moisture or residual solvents (e.g., dichloromethane) should be quantified via Karl Fischer titration and GC headspace analysis.
Q. What safety protocols are recommended for handling and waste disposal of this compound?
- Methodological Answer : Waste containing sulfonyl chlorides must be neutralized with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal. Contaminated labware should be segregated and treated by professional waste management services to avoid environmental release of reactive intermediates .
Advanced Research Questions
Q. How can the reactivity of this compound be leveraged to synthesize bioactive sulfonamide derivatives?
- Methodological Answer : The dichloride serves as a key intermediate for sulfonamide formation. For instance, reacting it with amines under anhydrous conditions (e.g., in THF at 0–5°C) yields disulfonamides. Structure-activity relationship (SAR) studies on analogs like N3-benzhydryl-4-methoxy-1,3-benzenedisulfonamide derivatives have shown antiplatelet aggregation activity, guided by substituent variations at the benzhydryl group .
Q. What strategies mitigate exothermic risks during large-scale reactions involving this compound?
- Methodological Answer : Controlled addition of reagents (e.g., liquid ammonia) via automated syringe pumps prevents thermal runaway. Reaction calorimetry can model heat flow, while solvent selection (e.g., toluene) improves heat dissipation. Pilot-scale trials should replicate conditions from USP patent methodologies, which emphasize temperature gradients and solvent-slurry dynamics .
Q. How does the methoxy group in this compound influence its electronic and steric properties in nucleophilic substitutions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic attack while sterically hindering para positions. Computational studies (e.g., DFT calculations) can map charge distribution, and experimental kinetic data (e.g., Hammett plots) may correlate substituent effects with reaction rates in sulfonylation or amidation reactions .
Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
